

# Amygdalin versus laetrile: a comparative study of their chemical and biological properties

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## Compound of Interest

Compound Name: Amygdalin

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## Amygdalin vs. Laetrile: A Comparative Analysis for Researchers

A comprehensive examination of the chemical structures, biological activities, and toxicological profiles of the natural compound **amygdalin** and its semi-synthetic derivative, laetrile.

### Introduction

**Amygdalin**, a cyanogenic glycoside found in the seeds of various fruits, and its semi-synthetic counterpart, laetrile, have been the subject of considerable scientific interest and public controversy for decades. Often erroneously referred to as "vitamin B17," these compounds have been promoted as alternative cancer treatments. This guide provides a detailed, evidence-based comparison of **amygdalin** and laetrile, focusing on their chemical properties, biological mechanisms of action, and safety profiles to inform researchers, scientists, and drug development professionals.

### Chemical and Biological Properties

**Amygdalin** and laetrile are closely related compounds, with laetrile being a patented, semi-synthetic derivative of **amygdalin**.<sup>[1][2]</sup> The primary chemical distinction lies in their glycosidic linkages. Both molecules, however, share the same aglycone, mandelonitrile, which is responsible for the release of cyanide upon enzymatic hydrolysis.<sup>[3]</sup>

Table 1: Chemical and Physical Properties

Property	Amygdalin	Laetrile
Chemical Formula	C <sub>20</sub> H <sub>27</sub> NO <sub>11</sub>	C <sub>14</sub> H <sub>15</sub> NO <sub>7</sub>
Molecular Mass	457.43 g/mol	309.27 g/mol
Source	Naturally occurring in the seeds of apricots, bitter almonds, peaches, plums, and apples.[4]	Semi-synthetic derivative of amygdalin.[1][2]
Synonyms	D-mandelonitrile-β-D-gentiobioside, Vitamin B17 (misnomer)	Laevorotatory mandelonitrile, Vitamin B17 (misnomer)
Solubility	Soluble in water and hot ethanol.	Information not widely available, but presumed to be water-soluble.

## Biosynthesis of Amygdalin

**Amygdalin** is synthesized in plants from the amino acid L-phenylalanine through a multi-step enzymatic pathway. This process involves the conversion of L-phenylalanine to mandelonitrile, which is then glycosylated to form prunasin, and finally, a second glucose molecule is added to yield **amygdalin**.<sup>[4]</sup>



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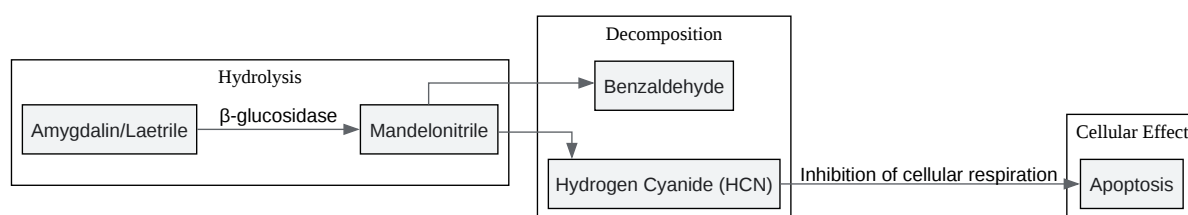
Biosynthetic pathway of **amygdalin**.

## Mechanism of Action and Biological Effects

The purported anti-cancer activity of both **amygdalin** and laetrile is attributed to the enzymatic release of hydrogen cyanide (HCN) within the body.<sup>[3]</sup> The enzyme β-glucosidase, present in the small intestine and in some cancer cells, hydrolyzes **amygdalin** and laetrile to release

mandelonitrile. Mandelonitrile then spontaneously decomposes into benzaldehyde and the highly toxic hydrogen cyanide.[3][4]

It has been hypothesized that cancer cells have higher levels of  $\beta$ -glucosidase and lower levels of rhodanese, an enzyme that detoxifies cyanide, leading to a selective cytotoxic effect. However, scientific evidence to support this claim is limited.[5] The primary mechanism of cytotoxicity is believed to be the inhibition of the mitochondrial electron transport chain by cyanide, leading to apoptosis.[5]



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Metabolic pathway of **amygdalin** and laetrile.

## Experimental Data: In Vitro and In Vivo Studies

Numerous in vitro and in vivo studies have been conducted to evaluate the efficacy of **amygdalin**. However, there is a significant lack of independent, quantitative data specifically for laetrile. The available data for laetrile is often anecdotal or from older, non-controlled studies.[6][7]

Table 2: In Vitro Cytotoxicity of **Amygdalin** (IC50 Values)

Cell Line	Cancer Type	IC50 (mg/mL)	Reference
HeLa	Cervical Cancer	Modest (10-50%) cytotoxicity at 5-20 mg/mL	[8]
DU145	Prostate Cancer	Dose-dependent cytotoxicity at 0.01-10 mg/mL	[8]
LNCaP	Prostate Cancer	Dose-dependent cytotoxicity at 0.1-10 mg/mL	[8]
HepG2	Liver Cancer	458.10 (amygdalin alone)	[8]
HepG2	Liver Cancer	3.2 (with $\beta$ -glucosidase)	[8]
UMUC-3, RT112, TCCSUP	Bladder Cancer	Dose-dependent reduction in growth	[9]

Table 3: In Vivo Efficacy of **Amygdalin**

Animal Model	Tumor Type	Dosage	Outcome	Reference
Mice	HeLa xenografts	300 mg/kg intraperitoneally daily for 14 days	Modest tumor growth inhibition	[8]
Rats	Various transplanted tumors	25-3200 mg/kg	No antitumor activity	[8]

## Toxicology and Safety Profile

The primary safety concern for both **amygdalin** and laetrile is the risk of cyanide poisoning, which is significantly higher with oral administration due to the presence of  $\beta$ -glucosidase in the

gut.[\[2\]](#) Intravenous administration is associated with a lower risk of cyanide release.[\[10\]](#)

Table 4: Toxicological Data

Compound	Animal Model	Route of Administration	LD50	Reference
Amygdalin	Rat	Intraperitoneal	250-750 mg/kg (daily for 5 days caused significant mortality)	<a href="#">[11]</a>
Laetrile	Dog	Oral (with almonds)	Doses equivalent to human therapeutic doses were lethal in 6 out of 10 dogs.	<a href="#">[12]</a>

Clinical trials conducted in the 1980s by the National Cancer Institute on laetrile showed no evidence of efficacy in treating cancer and highlighted the significant risk of cyanide toxicity.[\[6\]](#) Symptoms of cyanide poisoning include nausea, vomiting, headache, dizziness, and in severe cases, can lead to coma and death.[\[10\]](#)

## Experimental Protocols

### MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.

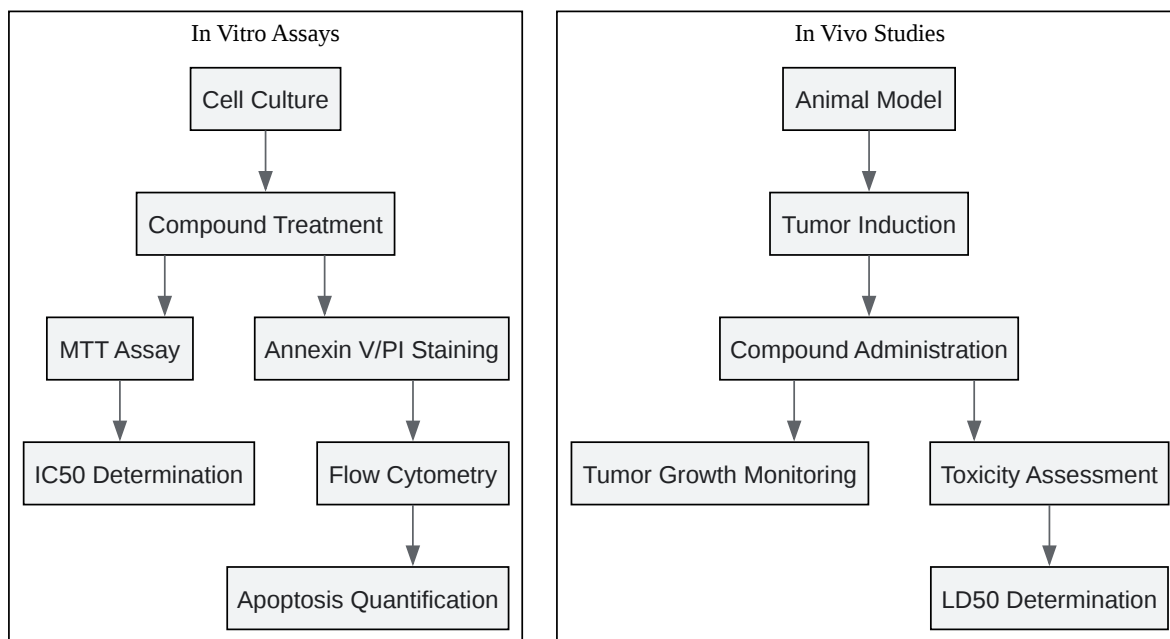
- **Cell Plating:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **amygdalin** or laetrile in culture medium and add to the wells. Include a vehicle control (medium without the compound). Incubate for 24, 48, or 72 hours.

- **MTT Addition:** Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

- **Cell Treatment:** Treat cells with the desired concentrations of **amygdalin** or laetrile for a specified time.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[\[13\]](#)[\[14\]](#)



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General experimental workflow.

## Conclusion

While in vitro studies suggest that **amygdalin** can induce apoptosis in various cancer cell lines, the concentrations required are often high. In vivo and clinical data for both **amygdalin** and laetrile have failed to demonstrate significant anti-cancer efficacy. The primary and most severe risk associated with these compounds is cyanide poisoning, particularly with oral ingestion. The scientific consensus, based on available evidence, is that the risk-benefit balance for the use of **amygdalin** and laetrile in cancer treatment is overwhelmingly negative.<sup>[7]</sup> Researchers should exercise extreme caution and be aware of the toxic potential of these compounds in any experimental setting.

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